molecular formula C8H10IN B1513696 2-Iodo-6-isopropylpyridine

2-Iodo-6-isopropylpyridine

Cat. No.: B1513696
M. Wt: 247.08 g/mol
InChI Key: FBSZYQJMHDDSHA-UHFFFAOYSA-N
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Description

2-Iodo-6-isopropylpyridine is a halogenated pyridine derivative characterized by an iodine substituent at the 2-position and an isopropyl group at the 6-position of the pyridine ring.

Properties

IUPAC Name

2-iodo-6-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSZYQJMHDDSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Functional Groups
2-Iodo-6-isopropylpyridine 2-I, 6-isopropyl N/A Likely C8H10IN ~247.08* Iodo, alkyl
2-Amino-6-isopropylpyridine 2-NH₂, 6-isopropyl 78177-12-5 C8H12N2 136.20 Amino, alkyl
4-Iodo-2-methoxy-6-methylpyridine 4-I, 2-OCH₃, 6-CH₃ 1227602-59-6 C7H8INO 249.05 Iodo, methoxy, methyl
5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 5-I, 6-isopropyl, 2-oxo, 3-CN 1203898-26-3 C10H10IN2O 288.09 Iodo, oxo, cyano, alkyl

*Estimated based on analogous structures.

Key Observations:
  • Substituent Effects: this compound combines a bulky isopropyl group (steric hindrance) with an iodine atom (electron-withdrawing and polarizable). This contrasts with 2-Amino-6-isopropylpyridine, where the amino group (electron-donating) enhances solubility in acidic media via protonation . 4-Iodo-2-methoxy-6-methylpyridine features a methoxy group (electron-donating via resonance), which deactivates the pyridine ring toward electrophilic substitution differently compared to the isopropyl group in the target compound . 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile includes electron-withdrawing groups (oxo and cyano), significantly reducing the ring's electron density and altering reactivity pathways .

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